molecular formula C14H10N2O2 B14158415 4-[(2,4-Dihydroxy-benzylidene)-amino]-benzonitrile CAS No. 216016-68-1

4-[(2,4-Dihydroxy-benzylidene)-amino]-benzonitrile

Cat. No.: B14158415
CAS No.: 216016-68-1
M. Wt: 238.24 g/mol
InChI Key: GSHGDQMCDPPIOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2,4-Dihydroxy-benzylidene)-amino]-benzonitrile is a Schiff base compound derived from the condensation of 2,4-dihydroxybenzaldehyde and 4-aminobenzonitrile Schiff bases are known for their wide range of applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-Dihydroxy-benzylidene)-amino]-benzonitrile typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 4-aminobenzonitrile. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours, leading to the formation of the Schiff base compound. The product is then purified through recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-Dihydroxy-benzylidene)-amino]-benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.

    Reduction: Reduction of the Schiff base can be achieved using reducing agents such as sodium borohydride, resulting in the formation of the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride; usually performed in ethanol or methanol at room temperature.

    Substitution: Various nucleophiles like halides, amines, or thiols; reactions are often conducted in polar solvents under mild to moderate conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

4-[(2,4-Dihydroxy-benzylidene)-amino]-benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2,4-Dihydroxy-benzylidene)-amino]-benzonitrile involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to form complexes with metal ions, which can disrupt microbial cell membranes and interfere with essential enzymatic processes . The compound’s antioxidant activity is due to its ability to scavenge free radicals and inhibit oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    4-[(2,3-Dihydroxy-benzylidene)-amino]-benzonitrile: Similar structure but with hydroxyl groups at different positions.

    4-[(2,4-Dihydroxy-benzylidene)-amino]-benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

Uniqueness

4-[(2,4-Dihydroxy-benzylidene)-amino]-benzonitrile is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential biological activities make it a valuable compound for various applications.

Properties

CAS No.

216016-68-1

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

4-[(2,4-dihydroxyphenyl)methylideneamino]benzonitrile

InChI

InChI=1S/C14H10N2O2/c15-8-10-1-4-12(5-2-10)16-9-11-3-6-13(17)7-14(11)18/h1-7,9,17-18H

InChI Key

GSHGDQMCDPPIOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)N=CC2=C(C=C(C=C2)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.